

# An In-depth Technical Guide to Ethyl Cyanoglyoxylate-2-Oxime in Organic Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl cyanoglyoxylate-2-oxime*

Cat. No.: *B8817799*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl cyanoglyoxylate-2-oxime**, commonly known as Oxyma, has emerged as a pivotal reagent in modern organic synthesis, particularly in the realm of peptide chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and multifaceted applications. It serves as a detailed resource for researchers and professionals, offering in-depth experimental protocols, comparative performance data, and a thorough examination of its mechanistic pathways. A key focus is its role as a superior, non-explosive alternative to traditional coupling additives like HOBt and HOAt, highlighting its impact on improving the safety and efficiency of amide bond formation.

## Introduction

**Ethyl cyanoglyoxylate-2-oxime** (Oxyma) is an oxime derivative of ethyl cyanoacetate that has gained widespread recognition as a highly effective coupling additive in carbodiimide-mediated reactions.<sup>[1]</sup> Its primary function is to suppress racemization and other side reactions that can occur during the formation of amide bonds, a critical step in the synthesis of peptides and other complex organic molecules.<sup>[2]</sup> The increasing adoption of Oxyma in both academic and industrial laboratories can be attributed to its remarkable efficiency, which is often comparable or superior to that of 1-hydroxy-7-azabenzotriazole (HOAt), and its significantly improved safety profile over the potentially explosive benzotriazole-based reagents like 1-hydroxybenzotriazole.

(HOBt).[1][2][3] This guide will delve into the technical details of Oxyma, providing the necessary information for its effective and safe implementation in research and development.

## Chemical and Physical Properties

Oxyma is a white to light yellow crystalline solid with a molecular formula of  $C_5H_6N_2O_3$  and a molecular weight of 142.11 g/mol.[4][5] It is soluble in many organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[6] Its pronounced acidity, with a pKa of 4.60, is a key characteristic that underpins its function as a neutralizing agent in coupling reactions.[7]

Table 1: Physicochemical Properties of **Ethyl Cyanoglyoxylate-2-Oxime**

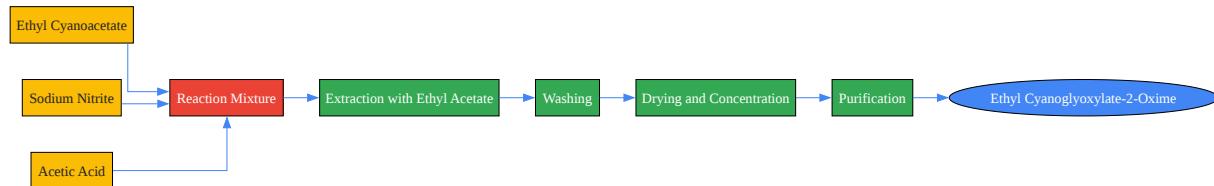
| Property            | Value                                             | Reference(s) |
|---------------------|---------------------------------------------------|--------------|
| CAS Number          | 3849-21-6                                         | [8]          |
| Molecular Formula   | $C_5H_6N_2O_3$                                    | [4]          |
| Molecular Weight    | 142.11 g/mol                                      | [4]          |
| Appearance          | White to light yellow crystalline solid or chunks | [4][9]       |
| Melting Point       | 130-132 °C                                        | [9]          |
| pKa                 | 4.60                                              | [7]          |
| Solubility          | Soluble in DMF and DCM                            | [6]          |
| Storage Temperature | 2-8 °C                                            | [8]          |

## Spectral Data

The structural integrity of **Ethyl cyanoglyoxylate-2-oxime** can be confirmed through various spectroscopic techniques. The following table summarizes the key spectral characteristics.

Table 2: Spectral Data of **Ethyl Cyanoglyoxylate-2-Oxime**

| Spectroscopy        | Key Peaks/Shifts                                                                                                                                          | Reference(s) |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| <sup>1</sup> H NMR  | Signals corresponding to the ethyl group (triplet and quartet) and the oxime proton.                                                                      | [10][11][12] |
| <sup>13</sup> C NMR | Resonances for the carbonyl, cyano, oxime, and ethyl carbons. The oxime carbon typically appears in the 155-165 ppm range.                                | [13][14][15] |
| IR (Infrared)       | Characteristic bands for O-H stretching (around 3418 cm <sup>-1</sup> ), C=N-OH bond (around 1643 cm <sup>-1</sup> ), C=O stretching, and C≡N stretching. | [16][17]     |
| Mass Spectrometry   | Molecular ion peak corresponding to the molecular weight (142.11 g/mol ).                                                                                 | [13]         |


## Synthesis of Ethyl Cyanoglyoxylate-2-Oxime

The synthesis of **Ethyl cyanoglyoxylate-2-oxime** is typically achieved through the nitrosation of ethyl cyanoacetate. Below are two detailed protocols for its preparation.

### Experimental Protocol: Synthesis using Acetic Acid

This widely used method provides a high yield and purity of the final product.

#### Diagram 1: Synthesis of Ethyl Cyanoglyoxylate-2-Oxime



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl cyanoglyoxylate-2-oxime**.

#### Materials:

- Ethyl cyanoacetate (1.0 kg, 8.84 mol)
- Sodium nitrite (0.735 kg, 10.65 mol)
- Glacial acetic acid (0.70 kg, 11.66 mol)
- Water (0.80 L)
- Ethyl acetate
- 10% Sodium bicarbonate solution
- Saturated brine
- Anhydrous sodium sulfate
- Cyclohexane

#### Procedure:

- To a suspension of ethyl cyanoacetate and sodium nitrite in water, slowly add acetic acid while maintaining the reaction temperature between 0-50°C.[9]
- Slowly raise the temperature to 23-27°C over 1 hour and continue stirring for an additional hour.[9]
- Monitor the reaction for the complete consumption of ethyl cyanoacetate using TLC or GC.
- Extract the reaction mixture with ethyl acetate (5 x 1.5 L).[9]
- Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).[9]
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure at 40-45°C.[9]
- Stir the resulting solid with cyclohexane (3.0 L) at 25-30°C for 30 minutes, then filter and dry under vacuum at 40-45°C to yield **ethyl cyanoglyoxylate-2-oxime**.[9] This protocol typically yields a product with high purity (e.g., 99.82% by HPLC).[9]

## Experimental Protocol: Alternative Synthesis using Phosphoric Acid/Hydrochloric Acid

An alternative method utilizes a two-stage acidic condition for the nitrosation reaction.[6]

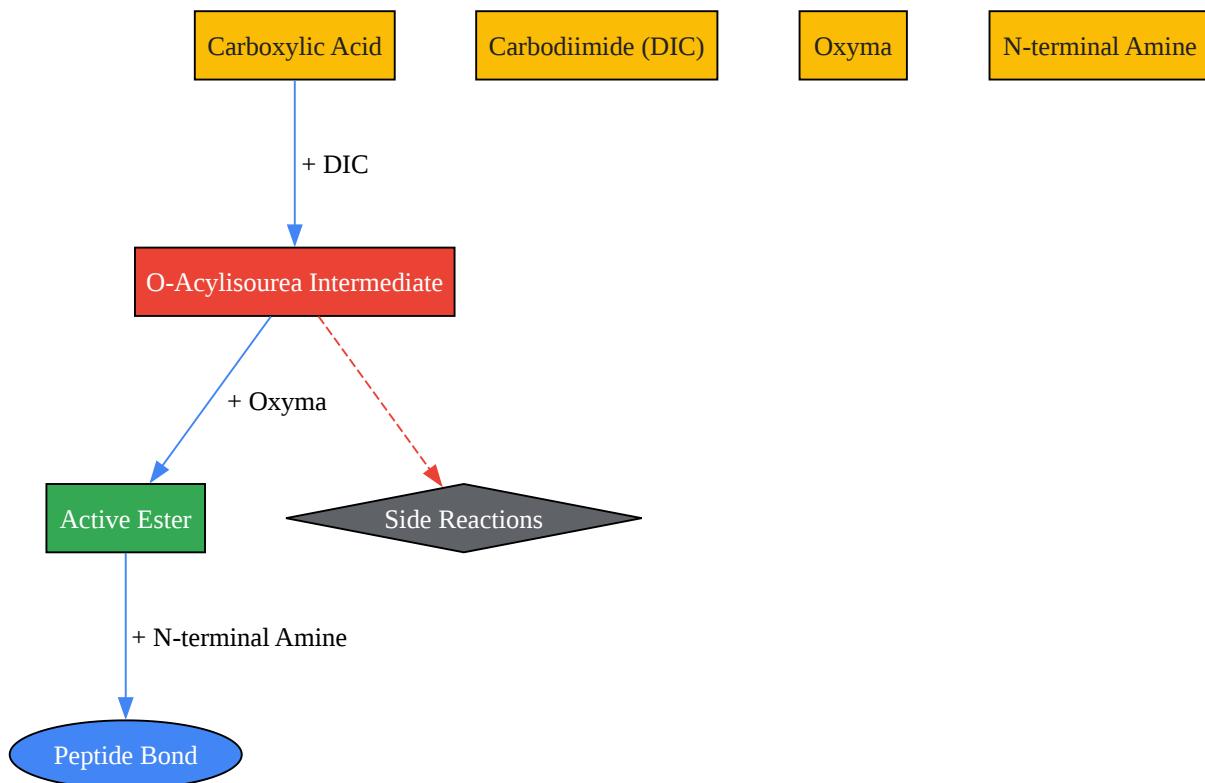
### Materials:

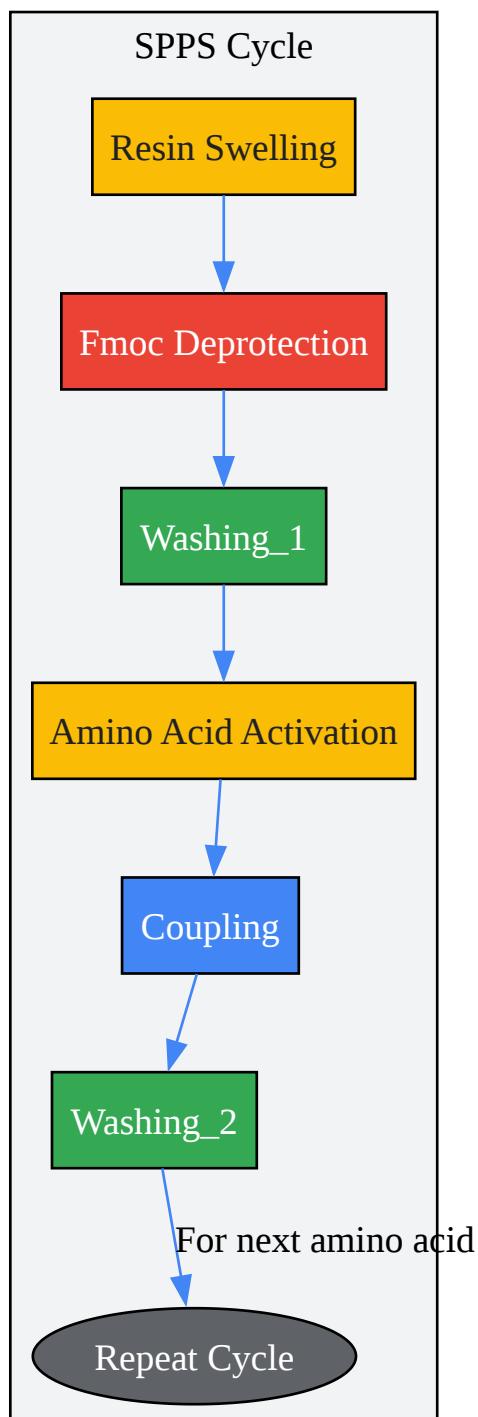
- Ethyl cyanoacetate
- Sodium nitrite
- Phosphoric acid
- Hydrochloric acid
- Water

- Ethanol or Ethyl acetate for recrystallization

Procedure:

- Prepare a solution of sodium nitrite in water.
- In a separate flask, prepare a solution of ethyl cyanoacetate in a mixture of phosphoric acid and hydrochloric acid.
- Cool both solutions in an ice bath.
- Slowly add the sodium nitrite solution to the ethyl cyanoacetate solution, maintaining the temperature at 0-5°C.
- After the addition is complete, allow the reaction to stir for a specified time until completion.
- The product is then isolated by filtration, washed with cold water, and recrystallized from ethanol or ethyl acetate.


## Applications in Peptide Synthesis


The primary application of **Ethyl cyanoglyoxylate-2-oxime** is as a coupling additive in peptide synthesis, where it significantly enhances reaction rates and minimizes racemization.<sup>[4]</sup>

## Mechanism of Action in Peptide Coupling

In carbodiimide-mediated peptide coupling, the carboxylic acid is activated by a carbodiimide (e.g., DIC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, including rearrangement to an unreactive N-acylurea and racemization of the amino acid. Oxyma intercepts the O-acylisourea intermediate to form a more stable and less racemization-prone active ester. This active ester then efficiently reacts with the N-terminal amine of the growing peptide chain to form the desired peptide bond.<sup>[18]</sup>

Diagram 2: Mechanism of Oxyma in Peptide Coupling





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [scilit.com](http://scilit.com) [scilit.com]
- 3. Ethyl cyanoglyoxylate-2-oxime [en.hightfine.com]
- 4. [nbinno.com](http://nbinno.com) [nbinno.com]
- 5. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [benchchem.com](http://benchchem.com) [benchchem.com]
- 7. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 8. [chembk.com](http://chembk.com) [chembk.com]
- 9. Ethyl cyanoglyoxylate-2-oxime | 3849-21-6 [chemicalbook.com]
- 10. [ucl.ac.uk](http://ucl.ac.uk) [ucl.ac.uk]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. [dergipark.org.tr](http://dergipark.org.tr) [dergipark.org.tr]
- 15. [wissen.science-and-fun.de](http://wissen.science-and-fun.de) [wissen.science-and-fun.de]
- 16. [researchgate.net](http://researchgate.net) [researchgate.net]
- 17. [cheegg.com](http://cheegg.com) [cheegg.com]
- 18. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Cyanoglyoxylate-2-Oxime in Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8817799#introduction-to-ethyl-cyanoglyoxylate-2-oxime-in-organic-chemistry>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)